2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate
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Description
Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, also known as CPPO, is an organic compound classified as a diester of oxalic acid . It’s a white solid and is an active ingredient for the chemiluminescence in glowsticks .
Synthesis Analysis
CPPO can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride .Molecular Structure Analysis
The molecular formula of CPPO is C26H24Cl6O8 . Its average mass is 677.182 Da and its monoisotopic mass is 673.960205 Da .Chemical Reactions Analysis
When CPPO is mixed with hydrogen peroxide in an organic solvent (like diethyl phthalate or ethyl acetate) in the presence of a fluorescent dye, it causes the emission of light . This reaction is pH-dependent, and slightly alkaline conditions achieved by adding a weak base, e.g., sodium salicylate, will produce brighter light .Physical And Chemical Properties Analysis
The molar mass of CPPO is 677.17 g·mol−1 . It has a melting point of 188 to 192 °C .Future Directions
properties
IUPAC Name |
(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl3O3/c1-2-3-4-17-35-25-15-13-23(14-16-25)21-7-5-20(6-8-21)22-9-11-24(12-10-22)30(34)36-29-19-27(32)26(31)18-28(29)33/h5-16,18-19H,2-4,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHGQFTQQXJMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC(=C(C=C4Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439484 |
Source
|
Record name | 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate | |
CAS RN |
158937-65-6 |
Source
|
Record name | 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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